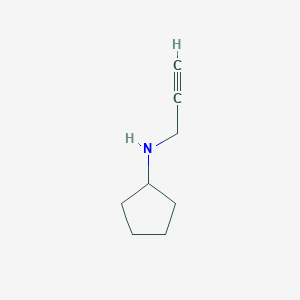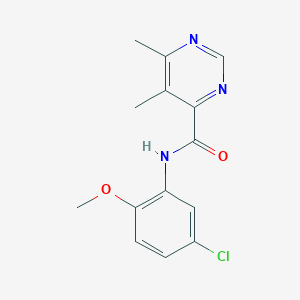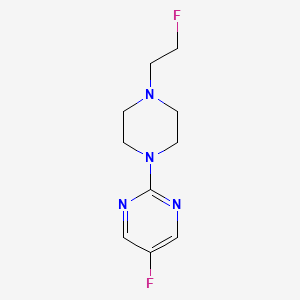
N-(prop-2-yn-1-yl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(prop-2-yn-1-yl)cyclopentanamine” is a chemical compound with the molecular formula C8H13N . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “N-(prop-2-yn-1-yl)cyclopentanamine” involves various chemical reactions. One method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Molecular Structure Analysis
The molecular structure of “N-(prop-2-yn-1-yl)cyclopentanamine” can be analyzed using various techniques such as mass spectrometry . The InChI code for this compound is 1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 .Chemical Reactions Analysis
“N-(prop-2-yn-1-yl)cyclopentanamine” participates in various chemical reactions. For instance, it undergoes visible-light-induced oxidative formylation with molecular oxygen . It also reacts with phenyl isothiocyanate and carbon disulfide in the presence of KOH .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(prop-2-yn-1-yl)cyclopentanamine” can be determined using various techniques. For instance, its molecular weight is 123.2 . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives:
The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, regardless of the substituent nature at the triple bond . These benzimidazole derivatives exhibit a broad spectrum of biological activity:
- Antiulcer Action and Gastric Hypersecretion Reduction: In vivo experiments show that these compounds display antiulcer action and reduce gastric hypersecretion .
- Collagenase Inhibition: They act as inhibitors of collagenase .
- Treatment of Rheumatoid Arthritis: Benzimidazole derivatives may be used in the treatment of rheumatoid arthritis .
- Immunomodulation: They are effective immunomodulators .
- Anticancer Activity: These compounds also display anticancer activity .
- Antioxidant Properties: 3-methylthiazolo[3,2-a]benzimidazoles, a subclass of these derivatives, possess antioxidant properties .
Thiol Reactivity Profiling:
The compound 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM) serves as a thiol-reactive probe. It covalently labels, enriches, and quantifies the reactive cysteinome in cells and tissues, providing insights into thiol-based processes .
Imidazo[1,2-a]pyridines Synthesis:
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines allows for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Visible-Light-Induced Formylation:
Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen (without an external photosensitizer) yields the corresponding formamides under mild conditions .
Wirkmechanismus
The mechanism of action of “N-(prop-2-yn-1-yl)cyclopentanamine” in chemical reactions involves various processes. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway .
Safety and Hazards
“N-(prop-2-yn-1-yl)cyclopentanamine” is associated with several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-prop-2-ynylcyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWLDSWPEXCQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

